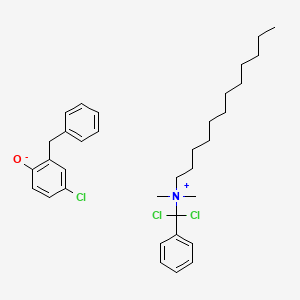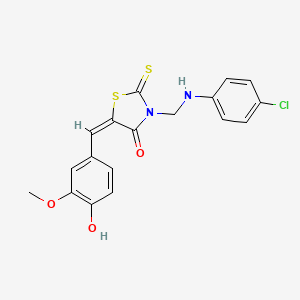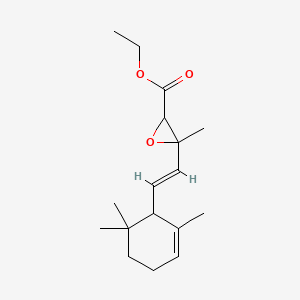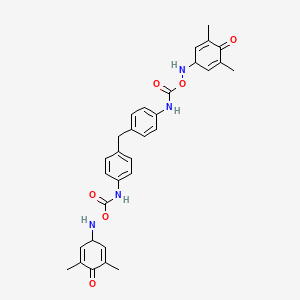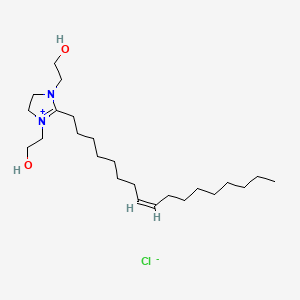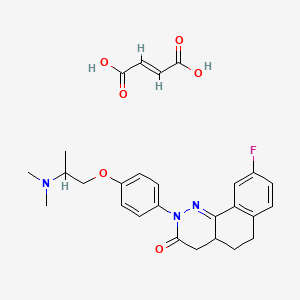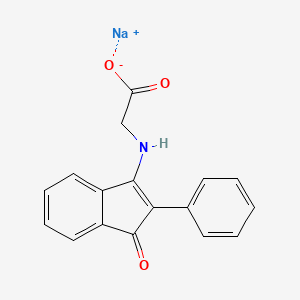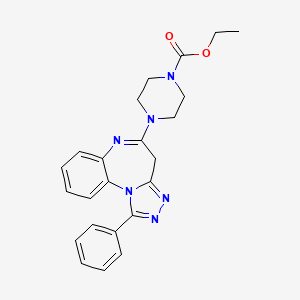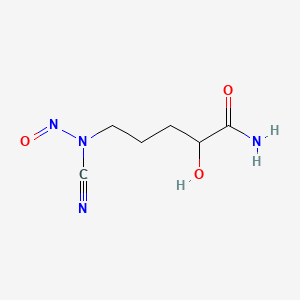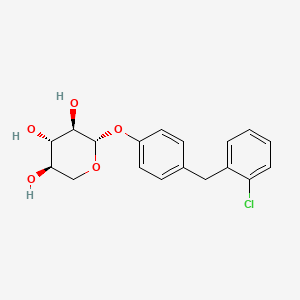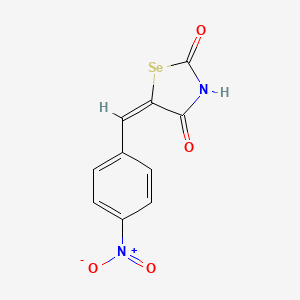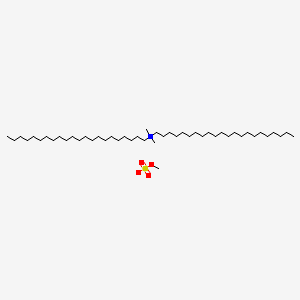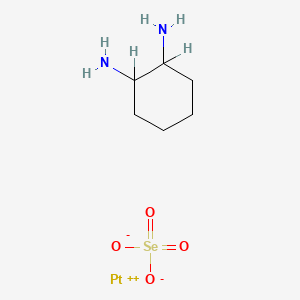
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(selenato(2-)-kappaO,kappaO')-, (SP-4-2(trans))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is a complex platinum compound. This compound is notable for its unique coordination chemistry, where platinum is coordinated with 1,2-cyclohexanediammine and selenato ligands. The compound’s structure and properties make it of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- typically involves the reaction of a platinum precursor with 1,2-cyclohexanediammine and selenato ligands under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in significant quantities, ensuring high purity and yield. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the selenato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., chloride ions). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum compounds with higher oxidation states, while substitution reactions may produce new platinum complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and reactivity. Researchers investigate its behavior in various chemical reactions and its potential as a catalyst in organic synthesis.
Biology
In biology, the compound’s interactions with biomolecules are of interest. Studies focus on its binding to proteins and nucleic acids, which can provide insights into its potential biological activities.
Medicine
In medicine, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is explored for its potential as an anticancer agent. Its ability to bind to DNA and disrupt cellular processes makes it a candidate for cancer therapy.
Industry
In industry, the compound’s properties are utilized in various applications, such as in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s interactions with proteins can also affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand structure, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Its selenato ligands differentiate it from other platinum compounds, potentially offering unique reactivity and biological activities.
Properties
CAS No. |
187682-71-9 |
|---|---|
Molecular Formula |
C6H14N2O4PtSe |
Molecular Weight |
452.24 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);selenate |
InChI |
InChI=1S/C6H14N2.H2O4Se.Pt/c7-5-3-1-2-4-6(5)8;1-5(2,3)4;/h5-6H,1-4,7-8H2;(H2,1,2,3,4);/q;;+2/p-2 |
InChI Key |
VHMCGZCBMVJPPE-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C(C1)N)N.[O-][Se](=O)(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


